- Structure-Activity Relationships for a Novel Series of Citalopram (1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters, Journal of Medicinal Chemistry, 2010, 53(16), 6112-6121
Cas no 102308-43-0 (4-bromo-3H-isobenzofuran-1-one)
4-bromo-3H-isobenzofuran-1-one Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-benzofuran-1[3H]-one
- 1(3H)-Isobenzofuranone,4-bromo-
- 4-BROMO-2-BENZOFURAN-1(3H)-ONE
- 4-bromo-3H-2-benzofuran-1-one
- 4-BROMO-3H-ISOBENZOFURAN-1-ONE
- 4-bromoisobenzofuran-1(3H)-one
- 4-bromo-phthalide
- 4-Brom-phthalid
- 4-BROMOPHTHALIDE
- 4-Bromo-1(3H)-isobenzofuranone
- 4-broMo-1,3-dihydro-2-benzofuran-1-one
- 4-Bromo-3H-isobenzofuran-1-one, 4-Bromobenzo[c]furan-1(3H)-one
- 1(3H)-Isobenzofuranone, 4-bromo-
- MACJSJRQNWAGJM-UHFFFAOYSA-N
- RW3082
- FCH137
- AKOS005137919
- MFCD06412577
- AMY23990
- FS-2322
- 102308-43-0
- s10466
- A847992
- AC-30753
- SY110693
- J-514622
- FT-0701328
- SCHEMBL698199
- FT-0647979
- DTXSID50469128
- CS-W004185
- DB-006688
- 4-bromo-3H-isobenzofuran-1-one
-
- MDL: MFCD06412577
- Inchi: 1S/C8H5BrO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2
- InChI Key: MACJSJRQNWAGJM-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2C(=O)OCC=21
Computed Properties
- Exact Mass: 211.94700
- Monoisotopic Mass: 211.947
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- XLogP3: 2
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.743
- Melting Point: No data available
- Boiling Point: 378.2°C at 760 mmHg
- Flash Point: 182.534°C
- Refractive Index: 1.625
- PSA: 26.30000
- LogP: 2.11950
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
4-bromo-3H-isobenzofuran-1-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,Room Temperature
4-bromo-3H-isobenzofuran-1-one Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-bromo-3H-isobenzofuran-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 043274-250mg |
4-Bromo-3H-isobenzofuran-1-one |
102308-43-0 | 95% | 250mg |
£44.00 | 2022-02-28 | |
| Fluorochem | 043274-1g |
4-Bromo-3H-isobenzofuran-1-one |
102308-43-0 | 95% | 1g |
£111.00 | 2022-02-28 | |
| Fluorochem | 043274-5g |
4-Bromo-3H-isobenzofuran-1-one |
102308-43-0 | 95% | 5g |
£337.00 | 2022-02-28 | |
| AstaTech | 51375-0.25/G |
4-BROMOISOBENZOFURAN-1(3H)-ONE |
102308-43-0 | 97% | 0.25g |
$59 | 2023-09-17 | |
| AstaTech | 51375-1/G |
4-BROMOISOBENZOFURAN-1(3H)-ONE |
102308-43-0 | 97% | 1g |
$80 | 2023-09-17 | |
| AstaTech | 51375-5/G |
4-BROMOISOBENZOFURAN-1(3H)-ONE |
102308-43-0 | 97% | 5g |
$240 | 2023-09-17 | |
| Alichem | A159000019-5g |
4-Bromoisobenzofuran-1(3H)-one |
102308-43-0 | 98% | 5g |
$337.65 | 2023-09-04 | |
| Alichem | A159000019-10g |
4-Bromoisobenzofuran-1(3H)-one |
102308-43-0 | 98% | 10g |
$562.80 | 2023-09-04 | |
| Chemenu | CM158794-1g |
4-Bromo-2-benzofuran-1[3H]-one |
102308-43-0 | 97% | 1g |
$153 | 2021-06-08 | |
| Chemenu | CM158794-5g |
4-Bromo-2-benzofuran-1[3H]-one |
102308-43-0 | 97% | 5g |
$421 | 2021-06-08 |
4-bromo-3H-isobenzofuran-1-one Production Method
Production Method 1
Production Method 2
2.1 Reagents: (T-4)-Dichlorodioxochromium Solvents: Carbon tetrachloride ; 1 h, 0 °C; 2 h, rt; 20 h, reflux; reflux → rt
- Structure-Activity Relationships for a Novel Series of Citalopram (1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters, Journal of Medicinal Chemistry, 2010, 53(16), 6112-6121
4-bromo-3H-isobenzofuran-1-one Raw materials
4-bromo-3H-isobenzofuran-1-one Preparation Products
4-bromo-3H-isobenzofuran-1-one Suppliers
4-bromo-3H-isobenzofuran-1-one Related Literature
-
Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 4-bromo-3H-isobenzofuran-1-one
Research Brief on 4-bromo-3H-isobenzofuran-1-one (CAS: 102308-43-0) in Chemical Biology and Pharmaceutical Applications
The compound 4-bromo-3H-isobenzofuran-1-one (CAS: 102308-43-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic organic compound, characterized by its brominated isobenzofuranone structure, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its potential as a building block for drug development, particularly in the design of enzyme inhibitors and small-molecule therapeutics targeting inflammatory and oncogenic pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-bromo-3H-isobenzofuran-1-one as a precursor in the synthesis of novel HDAC (histone deacetylase) inhibitors. The bromine atom at the 4-position was found to be crucial for facilitating cross-coupling reactions, enabling efficient derivatization of the core structure. Researchers reported a 72% yield in the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various boronic acids, producing a library of potential anticancer agents.
In the realm of antimicrobial research, a team from the University of Cambridge recently (2024) utilized 4-bromo-3H-isobenzofuran-1-one to develop a new class of quorum sensing inhibitors. The compound's ability to mimic bacterial signaling molecules was enhanced through structural modifications at the 1-position, leading to derivatives with potent activity against Pseudomonas aeruginosa biofilms (IC50 values ranging from 3.2-8.7 μM). This finding suggests potential applications in combating antibiotic-resistant infections.
From a chemical biology perspective, the reactivity of 4-bromo-3H-isobenzofuran-1-one has been exploited in proteomics studies. A Nature Chemical Biology publication (2023) described its use as an electrophilic warhead in activity-based protein profiling (ABPP) probes. The compound's ability to selectively modify catalytic cysteine residues in deubiquitinating enzymes (DUBs) has provided new insights into ubiquitin signaling pathways and identified potential targets for cancer immunotherapy.
The pharmaceutical industry has shown increasing interest in this compound, with several patents filed in 2023-2024 covering its derivatives as potential treatments for neurodegenerative diseases. One notable application involves its conversion to γ-lactam derivatives that demonstrate blood-brain barrier permeability and neuroprotective effects in cellular models of Parkinson's disease (reducing α-synuclein aggregation by 40-60% at 10 μM concentrations).
Recent advances in synthetic methodology have improved access to 4-bromo-3H-isobenzofuran-1-one, with a new continuous flow chemistry approach achieving 85% yield and >99% purity (Green Chemistry, 2024). This development addresses previous challenges in large-scale production, making the compound more accessible for medicinal chemistry programs. The improved synthetic route also reduces hazardous waste generation by 60% compared to traditional batch processes.
In conclusion, 4-bromo-3H-isobenzofuran-1-one (CAS: 102308-43-0) has emerged as a valuable scaffold in drug discovery and chemical biology. Its unique reactivity profile, combined with recent synthetic improvements, positions this compound as a key building block for developing therapeutics targeting epigenetic regulation, microbial resistance, and protein homeostasis. Future research directions may explore its applications in covalent drug design and as a versatile intermediate for diversity-oriented synthesis.
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